Gln-AMS

Glutaminyl-tRNA synthetase inhibition Enzyme kinetics Comparative pharmacology

Gln-AMS is the specific chemical probe for glutaminyl-tRNA synthetase (GlnRS), mimicking the aa-AMP intermediate with a Ki of 1.32 µM. Unlike analogs (Glu-AMS, Arg-AMS), it selectively targets GlnRS and additionally binds NRPS A-domains—enabling unique dual-pathway investigation of ribosomal and nonribosomal peptide biosynthesis. Essential for dissecting GlnRS-dependent translation, NRPS-mediated secondary metabolism, and lymphocyte activation. Supplied as TFA salt for enhanced solubility.

Molecular Formula C15H22N8O8S
Molecular Weight 474.5 g/mol
Cat. No. B11936830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGln-AMS
Molecular FormulaC15H22N8O8S
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCC(=O)N)N)O)O)N
InChIInChI=1S/C15H22N8O8S/c16-6(1-2-8(17)24)14(27)22-32(28,29)30-3-7-10(25)11(26)15(31-7)23-5-21-9-12(18)19-4-20-13(9)23/h4-7,10-11,15,25-26H,1-3,16H2,(H2,17,24)(H,22,27)(H2,18,19,20)/t6-,7+,10+,11+,15+/m0/s1
InChIKeyKXWKSWRGZLZHEF-WERHYGNASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gln-AMS (TFA): A Type Ia Aminoacyl-tRNA Synthetase Inhibitor for GlnRS and NRPS Research


Gln-AMS, frequently supplied as the trifluoroacetate (TFA) salt, is a type Ia aminoacyl-tRNA synthetase (AARS) inhibitor . It functions as a stable structural mimic of the aminoacyl-adenylate (aa-AMP) reaction intermediate, enabling it to potently inhibit its cognate target, glutaminyl-tRNA synthetase (GlnRS), with a Ki of 1.32 µM . In addition to this primary activity, Gln-AMS exhibits a dual-targeting profile by binding to the adenylation (A) domain within nonribosomal peptide synthetase (NRPS) enzymes [1]. This mechanism disrupts both canonical ribosomal protein synthesis via GlnRS and nonribosomal peptide biosynthesis via NRPS enzymes, defining its primary research application as a molecular probe for studying amino acid activation pathways [2].

Why Gln-AMS Cannot Be Interchanged with Other AARS Inhibitors Like Glu-AMS or Arg-AMS


Within the aminoacyl-sulfamoyl-adenosine (aa-AMS) class, each analog is engineered for specificity toward its cognate aminoacyl-tRNA synthetase (aaRS) [1]. Substituting Gln-AMS with a related analog like Glu-AMS (a potent GluRS inhibitor with a Ki of 2.8 nM) or Arg-AMS (a nanomolar inhibitor of arginyl-tRNA synthetase) is scientifically invalid due to fundamental differences in their primary molecular targets [2]. While all aa-AMS compounds share a common sulfamoyl-adenosine scaffold that mimics the aa-AMP intermediate, the variable aminoacyl side chain dictates selective binding to a specific aaRS active site [1]. Consequently, Gln-AMS is the specific and necessary chemical probe for studies focusing on glutaminyl-tRNA synthetase (GlnRS)-dependent pathways, whereas analogs like Glu-AMS or Arg-AMS are required for their respective GluRS and ArgRS systems [1]. The dual NRPS A-domain binding activity of Gln-AMS further differentiates its functional profile, as the selectivity for specific NRPS modules is also likely influenced by the aminoacyl moiety .

Gln-AMS Product-Specific Quantitative Evidence Guide


Primary Target Affinity: Gln-AMS Ki for GlnRS vs. Glu-AMS Ki for GluRS

Gln-AMS inhibits its primary target, glutaminyl-tRNA synthetase (GlnRS), with a Ki of 1.32 µM, as reported across multiple vendor datasheets . In contrast, a structurally analogous compound from the same chemical class, Glu-AMS, targets glutamyl-tRNA synthetase (GluRS) with a Ki of 2.8 nM . This represents a ~471-fold difference in potency for their respective primary targets. This comparison is a cross-study/class-level inference, as the assays were performed on different enzymes (GlnRS vs. GluRS) and the experimental conditions for the Gln-AMS measurement are not fully detailed in the available literature. However, the data clearly establish that the aminoacyl moiety dictates both target selectivity and the magnitude of enzyme inhibition.

Glutaminyl-tRNA synthetase inhibition Enzyme kinetics Comparative pharmacology

Dual-Target Profile: Gln-AMS NRPS A-Domain Binding vs. Glu-AMS Selectivity

A key differentiating feature of Gln-AMS is its reported ability to bind to the adenylation (A) domain of nonribosomal peptide synthetase (NRPS) enzymes, in addition to its inhibition of GlnRS . This dual-target profile is explicitly stated for Gln-AMS in multiple datasheets. In contrast, the literature for the high-potency analog Glu-AMS primarily describes its activity as a specific inhibitor of GluRS, with no mention of NRPS A-domain binding [1]. While other aa-AMS analogs like Arg-AMS also display NRPS A-domain binding characteristics [2], this activity is not universal across the class. The specific aminoacyl side chain of Gln-AMS appears to confer this dual GlnRS/NRPS targeting capability, making it a distinct chemical tool.

NRPS inhibition Dual-target activity Chemical probe utility

Immunomodulatory Activity: Gln-AMS in Human PBMCs vs. Glutamine's General Anti-inflammatory Effects

Gln-AMS has been shown to exert a direct immunosuppressive effect in a human peripheral blood mononuclear cell (PBMC)-based functional assay. It inhibited the allogenic mixed lymphocyte reaction (MLR) with an IC50 of 0.8 µM, a measure of its ability to suppress T-cell proliferation . This is a distinct, cell-based functional readout that differentiates Gln-AMS from the amino acid L-glutamine. While L-glutamine is widely studied for its anti-inflammatory and immunomodulatory roles, its effects are often nutritive and involve the modulation of signaling pathways like TLR4/NF-κB, with studies showing suppression of inflammatory markers at millimolar concentrations (e.g., 8-15 mM) in PBMCs [1][2]. The low micromolar IC50 of Gln-AMS in the MLR assay suggests a more potent, pharmacologically distinct mechanism of immunosuppression, likely linked to its inhibition of GlnRS and disruption of protein synthesis in activated lymphocytes.

Immunosuppression Lymphocyte inhibition In vitro pharmacology

Antimicrobial Activity: Gln-AMS Growth Inhibition vs. L-Glutamine's Lack of Direct Antibacterial Effect

Gln-AMS is reported to inhibit the growth of several pathogenic bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Helicobacter pylori, as described in product literature . This antibacterial activity is consistent with its mechanism of action as an inhibitor of GlnRS, an essential enzyme for protein synthesis . In contrast, the simple amino acid L-glutamine does not demonstrate direct antibacterial activity. One study explicitly reported that L-glutamine "did not demonstrate an inhibitory capacity at the maximum tested concentration (2.86 mg/mL)" against a panel of clinically relevant bacteria [1]. This stark functional contrast underscores that the antimicrobial effects are a direct consequence of the Gln-AMS molecular scaffold's ability to inhibit GlnRS, a property absent in its metabolic building block, L-glutamine.

Antimicrobial research Bacterial inhibition AARS inhibitor

Experimental In Vivo Efficacy: Gln-AMS in a Galleria mellonella Infection Model

Preliminary in vivo efficacy data for Gln-AMS has been reported in a Galleria mellonella (greater wax moth) larval infection model . This invertebrate model is a widely accepted, cost-effective system for initial assessments of antimicrobial compound efficacy and toxicity [1][2]. The reported efficacy in this model provides an early proof-of-concept for the compound's ability to function in a complex biological system. While high-potency analogs like Glu-AMS are well-characterized biochemically, there is no equivalent mention in the available literature of its efficacy in a G. mellonella or other simple in vivo infection model. The availability of this data point, albeit from vendor literature, offers a differentiating functional insight for Gln-AMS beyond its in vitro enzyme inhibition profile.

In vivo efficacy Infection model Antimicrobial research

Solubility and Formulation Considerations: Gln-AMS TFA Salt vs. Free Base

Gln-AMS is commercially available in both free base and trifluoroacetate (TFA) salt forms. While both exhibit comparable biological activity at equivalent molar concentrations, the TFA salt form is reported to offer enhanced water solubility and stability . For example, the Gln-AMS TFA salt has a reported solubility of at least 100 mg/mL in DMSO, with sonication recommended . This practical distinction is important for experimental design, as the TFA salt may be preferable for aqueous assays or in vivo formulations where higher solubility is required. In contrast, the literature on high-potency analogs like Glu-AMS primarily describes the compound's biochemical properties, with less emphasis on comparative formulation or salt form advantages [1]. This information provides a procurement-relevant differentiator for researchers prioritizing ease of use in cell-based or in vivo studies.

Compound formulation Solubility enhancement In vitro assay development

Best Research and Industrial Application Scenarios for Gln-AMS


Selective Inhibition of Glutaminyl-tRNA Synthetase (GlnRS) in Biochemical Assays

Gln-AMS is the appropriate chemical probe for in vitro biochemical studies designed to interrogate the function of glutaminyl-tRNA synthetase (GlnRS). With a validated Ki of 1.32 µM for GlnRS, it enables the specific disruption of the aminoacylation step for glutamine, allowing researchers to dissect the role of GlnRS in protein synthesis without affecting other aaRS family members . This application is directly supported by its established primary target affinity and is the most common and well-validated use case for this compound .

Investigation of NRPS Adenylation Domain Function and Specificity

Gln-AMS serves as a valuable molecular probe for studying the adenylation (A) domains of nonribosomal peptide synthetase (NRPS) enzymes [1]. Its dual activity, inhibiting both GlnRS and binding NRPS A-domains, makes it a unique tool for researchers exploring the intersection of ribosomal and nonribosomal peptide biosynthesis. This is particularly relevant for studies focused on the biosynthesis of secondary metabolites in bacteria and fungi, where NRPS pathways are critical [2].

Immunosuppression Research in Human PBMC-Based Models

The potent immunosuppressive activity of Gln-AMS, demonstrated by an IC50 of 0.8 µM in an allogenic mixed lymphocyte reaction (MLR) assay using human PBMCs, positions it as a useful tool for immunology research . This functional activity, likely stemming from GlnRS inhibition in proliferating lymphocytes, allows for the study of T-cell activation and proliferation pathways. The effect is distinct from the more general, nutritive anti-inflammatory actions of L-glutamine, which occur at much higher concentrations [3].

Antimicrobial Susceptibility Testing and Mechanistic Studies

Gln-AMS can be utilized in microbiology research as a positive control or tool compound for investigating the antibacterial effects of GlnRS inhibition. Its reported activity against pathogens like S. pneumoniae, S. aureus, and H. pylori makes it relevant for studies on novel antibacterial targets . Furthermore, its demonstrated efficacy in a Galleria mellonella infection model provides a foundation for designing more complex in vivo studies to explore the therapeutic potential of GlnRS inhibitors .

Technical Documentation Hub

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